molecular formula C7H6N4O7 B12640936 3-Ethoxy-2,4,6-trinitropyridine CAS No. 920502-94-9

3-Ethoxy-2,4,6-trinitropyridine

Cat. No.: B12640936
CAS No.: 920502-94-9
M. Wt: 258.15 g/mol
InChI Key: BENWOIYHDBWFME-UHFFFAOYSA-N
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Description

3-Ethoxy-2,4,6-trinitropyridine is a nitro-substituted pyridine derivative known for its energetic properties This compound is part of a broader class of nitropyridines, which are characterized by the presence of nitro groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2,4,6-trinitropyridine typically involves the nitration of ethoxy-substituted pyridine derivatives. One common method includes the reaction of 3-ethoxypyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and concentration to ensure the selective formation of the trinitro compound.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced nitration techniques can enhance yield and purity while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-2,4,6-trinitropyridine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of 3-amino-2,4,6-trinitropyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-2,4,6-trinitropyridine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other nitro-substituted pyridines and related compounds.

    Materials Science: Investigated for its potential use in the development of high-energy materials and explosives.

    Biology and Medicine: Studied for its potential biological activity and as a model compound in toxicological studies.

    Industry: Utilized in the production of specialized chemicals and materials with specific energetic properties.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2,4,6-trinitropyridine involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates. The compound’s energetic properties are attributed to the release of energy during the decomposition of the nitro groups, which can be harnessed in various applications.

Comparison with Similar Compounds

    2,4,6-Trinitropyridine: Similar in structure but lacks the ethoxy group.

    2,4,6-Trinitrotoluene (TNT): A well-known explosive with a similar nitro-substituted aromatic structure.

    3-Nitropyridine: A simpler nitro-substituted pyridine with fewer nitro groups.

Uniqueness: 3-Ethoxy-2,4,6-trinitropyridine is unique due to the presence of the ethoxy group, which can influence its reactivity and physical properties. This makes it distinct from other nitro-substituted pyridines and provides specific advantages in certain applications, such as enhanced solubility and modified energetic properties.

Properties

CAS No.

920502-94-9

Molecular Formula

C7H6N4O7

Molecular Weight

258.15 g/mol

IUPAC Name

3-ethoxy-2,4,6-trinitropyridine

InChI

InChI=1S/C7H6N4O7/c1-2-18-6-4(9(12)13)3-5(10(14)15)8-7(6)11(16)17/h3H,2H2,1H3

InChI Key

BENWOIYHDBWFME-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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